molecular formula C26H27NO9 B4578812 dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4578812
M. Wt: 497.5 g/mol
InChI Key: AAZDVCDFVXPTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C26H27NO9 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.16858144 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is involved in various chemical synthesis processes and reactions. One study discusses the reaction of acetylenecarboxylic acid with amines, showing that methoxycarbonylmethylene is a common structural element in the products, where the carbonyl is hydrogen-bonded with an amino group to form an enamine form, indicating the versatility of such compounds in synthesis reactions (Iwanami, 1971). Another study highlights the highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes, demonstrating the compound's role in complex catalytic reactions (Núñez Magro et al., 2010).

Catalysis and Polymerization

The compound is also instrumental in catalysis and polymerization processes. Research on polymer precursors from catalytic reactions of natural oils shows the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils in the presence of a catalyst, highlighting its role in the development of sustainable polymer materials (Furst et al., 2012). Similarly, a study on the bis-alkoxycarbonylation of styrene by pyridinimine palladium catalysts explores the compound's efficiency in catalyzing the methoxycarbonylation of styrene to produce dimethyl phenylsuccinate, further emphasizing its catalytic versatility (Bianchini et al., 2002).

Antioxidant Properties

Additionally, research into the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, reports on compounds prepared from the corresponding 3-bromopyridine precursor, showcasing the potential therapeutic applications of these compounds in antioxidant formulations (Wijtmans et al., 2004).

Properties

IUPAC Name

dimethyl 1-(4-methoxycarbonylphenyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-31-20-12-22(33-3)21(32-2)11-17(20)23-18(25(29)35-5)13-27(14-19(23)26(30)36-6)16-9-7-15(8-10-16)24(28)34-4/h7-14,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZDVCDFVXPTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.